molecular formula C17H17ClN4O3S B12015582 N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 573972-48-2

N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12015582
CAS No.: 573972-48-2
M. Wt: 392.9 g/mol
InChI Key: GDMWHMNNTLYNOI-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a chloro-methoxyphenyl group, a furan ring, and a triazole ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the furan group, and the final coupling with the chloro-methoxyphenyl group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The chloro group can be reduced to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the chloro group may produce a hydroxyl derivative.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • N-(3-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide
  • N-(2-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide
  • N-(5-chloro-2-methylphenyl)-3,4,5-trimethoxybenzamide

Uniqueness

N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

CAS No.

573972-48-2

Molecular Formula

C17H17ClN4O3S

Molecular Weight

392.9 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C17H17ClN4O3S/c1-3-22-16(14-5-4-8-25-14)20-21-17(22)26-10-15(23)19-11-6-7-13(24-2)12(18)9-11/h4-9H,3,10H2,1-2H3,(H,19,23)

InChI Key

GDMWHMNNTLYNOI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)OC)Cl)C3=CC=CO3

Origin of Product

United States

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